
8-Methyl-4-oxo-4H-1-benzopyran-3-carbaldehyde
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
8-Methyl-4-oxo-4H-chromene-3-carbaldehyde is a chemical compound belonging to the chromene family
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 8-Methyl-4-oxo-4H-chromene-3-carbaldehyde can be achieved through various methods. One common approach involves the reaction of 4-oxo-4H-chromene-3-carbaldehyde with methylating agents under controlled conditions. The reaction typically requires a catalyst and is carried out in an organic solvent such as ethanol or methanol .
Industrial Production Methods: Industrial production of this compound often involves a multi-step synthesis process. The initial step may include the preparation of the chromene core, followed by functionalization at specific positions to introduce the methyl and aldehyde groups. The process is optimized for high yield and purity, often involving purification steps such as recrystallization or chromatography .
Analyse Des Réactions Chimiques
Types of Reactions: 8-Methyl-4-oxo-4H-chromene-3-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The methyl group can undergo electrophilic substitution reactions, allowing for further functionalization of the compound.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Electrophilic reagents such as halogens or nitrating agents.
Major Products Formed:
Oxidation: 8-Methyl-4-oxo-4H-chromene-3-carboxylic acid.
Reduction: 8-Methyl-4-oxo-4H-chromene-3-methanol.
Substitution: Various substituted derivatives depending on the electrophile used.
Applications De Recherche Scientifique
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential antifungal and antimicrobial properties.
Industry: Utilized in the synthesis of dyes and pigments due to its chromophoric properties.
Mécanisme D'action
The mechanism of action of 8-Methyl-4-oxo-4H-chromene-3-carbaldehyde involves its interaction with specific molecular targets. In biological systems, it has been shown to inhibit the growth of certain fungi by interfering with their cell wall synthesis. The compound targets enzymes involved in the biosynthesis of essential cell wall components, leading to cell lysis and death .
Comparaison Avec Des Composés Similaires
- 6-Methyl-4-oxo-4H-chromene-3-carbaldehyde
- 8-Chloro-4-oxo-4H-chromene-3-carbaldehyde
- 4-Oxo-4H-chromene-3-carbaldehyde
Comparison: 8-Methyl-4-oxo-4H-chromene-3-carbaldehyde is unique due to the presence of the methyl group at the 8-position, which can influence its reactivity and biological activity. Compared to its analogs, this compound may exhibit different pharmacological properties and reactivity patterns, making it a valuable compound for further research .
Propriétés
Numéro CAS |
61466-64-6 |
|---|---|
Formule moléculaire |
C11H8O3 |
Poids moléculaire |
188.18 g/mol |
Nom IUPAC |
8-methyl-4-oxochromene-3-carbaldehyde |
InChI |
InChI=1S/C11H8O3/c1-7-3-2-4-9-10(13)8(5-12)6-14-11(7)9/h2-6H,1H3 |
Clé InChI |
XGEOACJQBOXGAY-UHFFFAOYSA-N |
SMILES canonique |
CC1=C2C(=CC=C1)C(=O)C(=CO2)C=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Butanenitrile, 2-methyl-3-oxo-2-[(trimethylsilyl)oxy]-](/img/structure/B11907429.png)

![3-(6-Methylbenzo[d]oxazol-2-yl)propan-1-amine](/img/structure/B11907435.png)
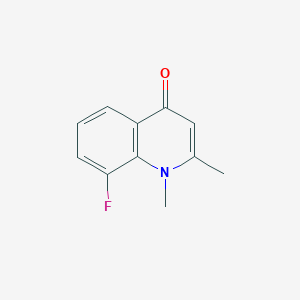
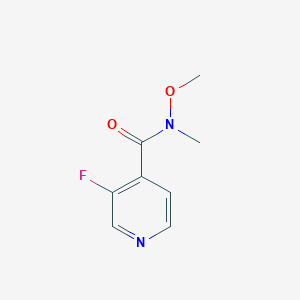
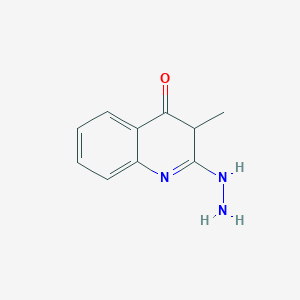
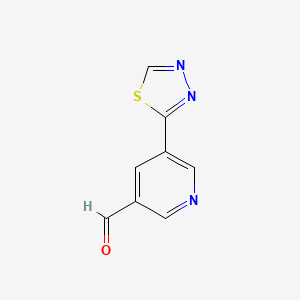




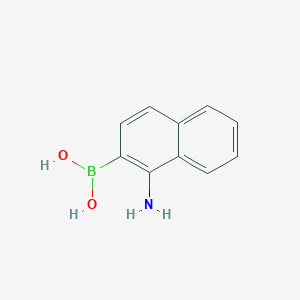
![6H-Pyrano[3,2-g][1,3]benzothiazole](/img/structure/B11907509.png)
![1',2'-Dihydrospiro[piperidine-4,3'-pyrrolo[3,2-C]pyridine]](/img/structure/B11907512.png)
